1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide 1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448045-91-7
VCID: VC5269477
InChI: InChI=1S/C19H17FN4O3/c20-15-3-1-2-4-17(15)27-11-18(25)24-9-13(10-24)19(26)22-14-6-5-12-8-21-23-16(12)7-14/h1-8,13H,9-11H2,(H,21,23)(H,22,26)
SMILES: C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)C=NN4
Molecular Formula: C19H17FN4O3
Molecular Weight: 368.368

1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide

CAS No.: 1448045-91-7

Cat. No.: VC5269477

Molecular Formula: C19H17FN4O3

Molecular Weight: 368.368

* For research use only. Not for human or veterinary use.

1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide - 1448045-91-7

Specification

CAS No. 1448045-91-7
Molecular Formula C19H17FN4O3
Molecular Weight 368.368
IUPAC Name 1-[2-(2-fluorophenoxy)acetyl]-N-(1H-indazol-6-yl)azetidine-3-carboxamide
Standard InChI InChI=1S/C19H17FN4O3/c20-15-3-1-2-4-17(15)27-11-18(25)24-9-13(10-24)19(26)22-14-6-5-12-8-21-23-16(12)7-14/h1-8,13H,9-11H2,(H,21,23)(H,22,26)
Standard InChI Key JWGQURVREQVFSR-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)C=NN4

Introduction

1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, and incorporates both an indazole and a fluorophenoxy group, suggesting possible interactions with biological targets, especially in cancer therapy.

Synthesis Methods

The synthesis of 1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide involves several key steps, including acylation and coupling reactions involving indazole derivatives and azetidine precursors. These methods are crucial for optimizing the yield and purity of the compound for further biological evaluation.

Biological Activity and Potential Applications

Recent studies have highlighted the structure-activity relationships and potential of this compound as an antitumor agent. Its structural features suggest potential interactions with various biological targets, particularly protein kinases involved in cancer progression. The inclusion of both a fluorinated aromatic moiety and an indazole suggests that it may act as a kinase inhibitor or have other mechanisms of action relevant to cancer treatment.

Analytical Techniques for Characterization

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are utilized for the characterization and confirmation of the structure of 1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide.

Future Research Directions

Given its promising structure-activity relationships, further research should focus on optimizing its synthesis, evaluating its in vitro and in vivo efficacy, and exploring its potential as a therapeutic agent in cancer treatment.

Data Table: Comparison of Key Features

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamideC16H15F N4O2314.31Potential antitumor agent, kinase inhibitor
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneNot specifiedNot specifiedAntimitotic activity against human tumor cells
5-{1-[(4-fluorophenyl)acetyl]-2,3-dihydro-1H-indol-5-yl}-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amineC23H20FN5O401.4No specific biological activity reported

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator